
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin-1 Receptor Antagonism
Research on selective orexin-1 receptor (OX1R) antagonists, which include compounds structurally similar to (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, has highlighted their potential in attenuating stress-induced hyperarousal without hypnotic effects. These compounds are of interest due to their role in arousal-related processes, including stress, and their emerging critical role in complex emotional behavior, such as overactivation associated with panic or anxiety states (Bonaventure et al., 2015).
Intermolecular Interactions in 1,2,4-Triazoles
The synthesis and characterization of biologically active 1,2,4-triazole derivatives, closely related in function to the chemical , have been explored for their lp⋯π intermolecular interactions. This research provides insights into the potential applications of these compounds in developing new materials and pharmaceuticals due to their unique chemical interactions (Shukla et al., 2014).
Antiproliferative and Antioxidant Effects
Studies on novel urea and bis-urea derivatives, including those with structural similarities to (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, have shown significant antiproliferative effects against cancer cell lines and high antioxidant activity. These findings support the exploration of such compounds in cancer therapy and as potential antioxidants (Perković et al., 2016).
Supramolecular Gelators
Research into quinoline urea derivatives has identified their ability to act as supramolecular gelators when forming complexes with silver(I). This application is particularly relevant in the development of new materials with specific structural and photophysical properties (Braga et al., 2013).
Synthesis and Evaluation as Antimicrobials
The synthesis of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues has shown potent antibacterial activities, pointing towards the potential use of these compounds in developing new antibacterial agents (Dhokale et al., 2019).
Eigenschaften
CAS-Nummer |
941946-67-4 |
|---|---|
Produktname |
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C23H19FN4O2 |
Molekulargewicht |
402.429 |
IUPAC-Name |
1-(4-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-17-10-12-18(13-11-17)25-22(29)27-21-19-8-4-5-9-20(19)26-23(30)28(21)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
InChI-Schlüssel |
KNMXDOFBIUAHOL-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



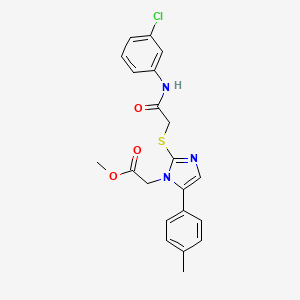
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)
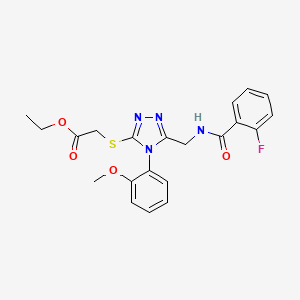
![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)
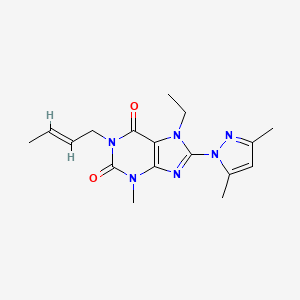
![N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2760005.png)
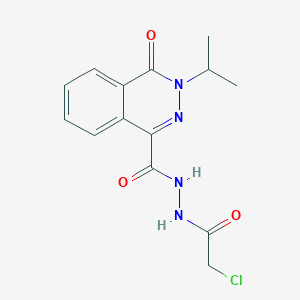
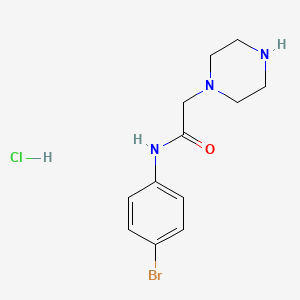
![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)
![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)
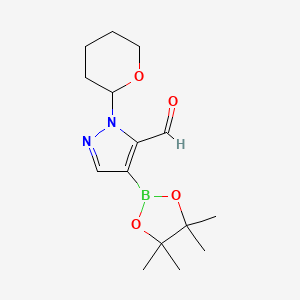
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)